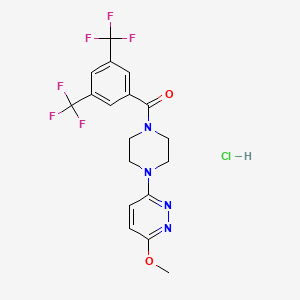

(3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Description

(3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a structurally complex small molecule characterized by a piperazine core linked to two distinct pharmacophores: a 3,5-bis(trifluoromethyl)phenyl group and a 6-methoxypyridazine moiety. This compound’s hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F6N4O2.ClH/c1-30-15-3-2-14(25-26-15)27-4-6-28(7-5-27)16(29)11-8-12(17(19,20)21)10-13(9-11)18(22,23)24;/h2-3,8-10H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJCAYPZEJEHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic synthesis. Key steps may include the formation of the methanone core followed by substitution reactions to introduce the trifluoromethyl groups and methoxypyridazinyl moiety. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Large-scale production might utilize flow chemistry techniques, which enable continuous synthesis with better control over reaction parameters. This approach minimizes waste and maximizes efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of reactions, including:

Oxidation

Reduction

Nucleophilic substitution

Common Reagents and Conditions: Reagents like sodium borohydride or lithium aluminum hydride might be used for reductions, while strong acids or bases could facilitate substitutions. Reaction conditions vary, but typically include precise temperature control and the use of solvents like dichloromethane or ethanol.

Major Products: Depending on the reagents and conditions, the products can vary. For instance, reduction might lead to the formation of alcohols or amines, while substitution could yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: In organic chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.

Biology: It could serve as a ligand in biochemical assays, helping to identify the binding properties and affinities of receptors or enzymes.

Medicine: Given its structural similarities to known pharmaceuticals, it might be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It could be used in material science for the development of specialized coatings or as a component in advanced polymers.

Mechanism of Action

Effects and Molecular Targets: The compound may interact with various molecular targets, such as G-protein-coupled receptors or enzymes, modulating their activity. The presence of the piperazine ring suggests potential activity in the central nervous system, possibly affecting neurotransmitter pathways.

Pathways Involved: Mechanistic studies might reveal interactions with specific signal transduction pathways, influencing cellular responses like proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several piperazine derivatives and heterocyclic systems documented in pharmaceutical research. Key analogues include:

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity : The trifluoromethyl groups in the target compound confer higher logP values compared to chlorinated analogues (e.g., 1,4-Bis(3-chlorophenyl)piperazine), favoring blood-brain barrier penetration but posing challenges for renal clearance .

Notes and Limitations

Therapeutic Potential: While piperazine derivatives are explored for diverse applications (e.g., antipsychotics, antifungals), the specific biological targets of this compound remain unvalidated.

Safety Profile : Trifluoromethyl groups may introduce idiosyncratic toxicity risks, necessitating rigorous preclinical evaluation.

Biological Activity

The compound (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a novel chemical entity that has attracted attention due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21F7N4O3·HCl, with a molecular weight of approximately 534.43 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which are critical for drug development.

The compound acts primarily as an antagonist of the neurokinin-1 (NK-1) receptor, which is implicated in various physiological processes including pain perception, stress response, and inflammation. Inhibition of NK-1 receptors can lead to significant therapeutic effects in conditions such as depression, anxiety, and certain types of cancer.

Pharmacological Effects

- Antiemetic Activity : The compound exhibits potent antiemetic properties, effectively reducing nausea and vomiting associated with chemotherapy. Its efficacy is attributed to its ability to block substance P from binding to NK-1 receptors in the central nervous system .

- Antitumor Effects : Research indicates that this compound may inhibit tumor growth and metastasis in various cancer models. In patient-derived xenografts, it has shown promise in impairing tumor progression by modulating NK-1 receptor signaling pathways .

- Neurological Protection : In animal models of intracerebral hemorrhage, the compound has demonstrated neuroprotective effects by reducing neuronal damage and improving functional recovery .

- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by suppressing pain responses in models such as formalin-induced pain in rodents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in chemotherapy-induced nausea in a clinical trial setting. |

| Study 2 | Showed inhibition of tumor growth in breast cancer xenografts, highlighting its potential as an adjunct therapy in oncology. |

| Study 3 | Reported neuroprotective effects in a rodent model of stroke, suggesting applications in acute neurological conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.